molecular formula C23H19NOS B3033766 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one CAS No. 117535-80-5

6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one

Cat. No. B3033766
CAS RN: 117535-80-5
M. Wt: 357.5 g/mol
InChI Key: OKSCEFUCRIJEAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .


Molecular Structure Analysis

The molecular structure of 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one is complex, with a combination of several rings and functional groups.


Chemical Reactions Analysis

The compound has been utilized in various condensation reactions for the preparation of dipeptides, spiroimidazolones, and tetrahydrocarbazoles and α-hydroxy esters .

Scientific Research Applications

Hybrid Catalysts in Medicinal and Pharmaceutical Industries

6-Anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one derivatives, particularly in the context of pyranopyrimidine cores, are significant in medicinal and pharmaceutical industries due to their extensive synthetic applications and bioavailability. These derivatives, such as 5H-pyrano[2,3-d]pyrimidines, are crucial for developing lead molecules and are synthesized using various hybrid catalysts like organocatalysts, metal catalysts, and nanocatalysts. The review emphasizes the importance of these derivatives and the application of diverse catalytic methods for their synthesis, highlighting the potential for broader catalytic applications in developing new medicinal compounds (Parmar, Vala, & Patel, 2023).

N-Containing Polyheterocyclic Aromatic Systems for Diverse Applications

Compounds related to 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one, like dipyrazino[2,3-f:2′,3′-h]quinoxaline (HAT), are utilized as basic scaffolds for larger N-substituted polyheterocyclic aromatics due to their electron-deficient, rigid, planar structure with excellent π–π stacking ability. These derivatives serve as building blocks in molecular, macromolecular, and supramolecular systems, finding applications in organic materials, nanoscience, sensors, nonlinear optical chromophores, and liquid crystals (Segura, Juárez, Ramos, & Seoane, 2015).

Role in Catalysis and Drug Design

The structural similarity of 6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one to organodiselenides, like diaryldiselenides, underlines its potential in catalysis and drug design. Organodiselenides exhibit significant reactivity and redox properties, making them efficient catalysts for organic reactions and potential applications as glutathione peroxidase mimics. This implies the potential utility of related compounds in organic catalysis and as inspiration for novel elements in rational drug design (Dalla Tiezza, Ribaudo, & Orian, 2019).

properties

IUPAC Name

6-anilino-2,5-diphenyl-2,3-dihydrothiopyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NOS/c25-20-16-21(17-10-4-1-5-11-17)26-23(24-19-14-8-3-9-15-19)22(20)18-12-6-2-7-13-18/h1-15,21,24H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSCEFUCRIJEAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C1=O)C2=CC=CC=C2)NC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 2
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 3
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 4
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 5
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one
Reactant of Route 6
6-anilino-2,5-diphenyl-2,3-dihydro-4H-thiopyran-4-one

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